molecular formula C4H6Br2O2 B1267385 3-Bromo-2-(bromomethyl)propionic acid CAS No. 41459-42-1

3-Bromo-2-(bromomethyl)propionic acid

Cat. No. B1267385
CAS RN: 41459-42-1
M. Wt: 245.9 g/mol
InChI Key: QQZJWQCLWOQDQV-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)propionic acid acts as an organic building block for the preparation of beta-substituted acrylates . It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .


Synthesis Analysis

3-Bromo-2-(bromomethyl)propionic acid reacts with alkaline arsenite to yield (RS)-3-arsono-2-(hydroxymethyl)propionic acid . It can also be synthesized from Diethyl bis(hydroxymethyl)malonate .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-(bromomethyl)propionic acid is C4H6Br2O2 . The IUPAC Standard InChI is InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8) .


Chemical Reactions Analysis

3-Bromo-2-(bromomethyl)propionic acid is used as an organic building block for the preparation of beta-substituted acrylates . It reacts with alkaline arsenite to yield (RS)-3-arsono-2-(hydroxymethyl)propionic acid .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-2-(bromomethyl)propionic acid is 245.90 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 3 . The Exact Mass is 245.87141 g/mol and the Monoisotopic Mass is 243.87345 g/mol . The Topological Polar Surface Area is 37.3 Ų .

Scientific Research Applications

Synthesis of Beta-Substituted Acrylates

3-Bromo-2-(bromomethyl)propionic acid serves as a pivotal organic building block in the synthesis of beta-substituted acrylates . These acrylates are essential in polymer chemistry for creating high-performance polymers with applications ranging from adhesives to coatings.

Preparation of Pharmaceutical Intermediates

This compound is instrumental in the preparation of various pharmaceutical intermediates. For instance, it is used to synthesize t-butyl 2-(phenylthiomethyl) propenoate, which can be a precursor in the manufacturing of therapeutic agents .

Synthesis of Beta-Lactams

Beta-lactams, a class of antibiotics including penicillin, can be synthesized through the cyclization of amides derived from 3-Bromo-2-(bromomethyl)propionic acid. This process is crucial for developing new antibacterial drugs .

Organic Synthesis Reactions

As an alkylating agent, 3-Bromo-2-(bromomethyl)propionic acid is used in various organic synthesis reactions. It can introduce bromomethyl groups into organic molecules, thereby modifying their chemical structure and properties .

Preparation of Sulfur-Containing Compounds

This compound is used in the preparation of sulfur-containing organic molecules like t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate. Such compounds have applications in materials science and as intermediates in chemical synthesis .

Research in Asymmetric Synthesis

3-Bromo-2-(bromomethyl)propionic acid can be used in the field of asymmetric synthesis, which is vital for producing chiral compounds that are important in the pharmaceutical industry .

Development of Pesticides and Herbicides

The bromomethyl group in 3-Bromo-2-(bromomethyl)propionic acid can be utilized in the development of novel pesticides and herbicides, contributing to advancements in agricultural chemistry .

Material Science Applications

In material science, the reactivity of 3-Bromo-2-(bromomethyl)propionic acid can be harnessed to create advanced materials with specific properties, such as enhanced durability or thermal stability .

Safety and Hazards

When handling 3-Bromo-2-(bromomethyl)propionic acid, personal protective equipment/face protection should be worn. It should only be used under a chemical fume hood. Contact with skin and eyes should be avoided. It should not be breathed in or ingested . It is moderately toxic by the intraperitoneal route .

Future Directions

As an organic building block, 3-Bromo-2-(bromomethyl)propionic acid has potential applications in the synthesis of various organic compounds. Its use in the preparation of beta-substituted acrylates suggests potential applications in polymer chemistry .

properties

IUPAC Name

3-bromo-2-(bromomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Br2O2/c5-1-3(2-6)4(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJWQCLWOQDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20312632
Record name 3-Bromo-2-(bromomethyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20312632
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Molecular Weight

245.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(bromomethyl)propionic acid

CAS RN

41459-42-1
Record name 3-Bromo-2-(bromomethyl)propanoic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
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Record name 3-Bromo-2-(bromomethyl)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic applications of 3-Bromo-2-(bromomethyl)propionic acid?

A1: 3-Bromo-2-(bromomethyl)propionic acid serves as a valuable starting material for synthesizing various organic compounds. For example, it can be used to prepare:

  • Substituted propenoates: Reacting the acid with thiophenol under appropriate conditions yields t-butyl 2-(phenylthiomethyl)propenoate, t-butyl and methyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate, and the corresponding carboxylic acids. []
  • Arylidene-β-lactams: The acid can be used to synthesize exo-methylene-β-lactams, which further react with arene diazonium salts in a Palladium-catalyzed Heck-type arylation to yield arylidene-β-lactams with high exo-regioselectivity and E-stereoselectivity. []
  • Arsonomethyl Analogues: Reacting 3-Bromo-2-(bromomethyl)propionic acid with alkaline arsenite produces (RS)-3-Arsono-2-(hydroxymethyl)propionic acid. This compound acts as a substrate for yeast enolase, albeit with lower affinity and catalytic activity compared to the natural substrate, 2-phospho-D-glycerate. []

Q2: Why are arene diazonium salts preferred over traditional aryl halides in the synthesis of arylidene-β-lactams from 3-Bromo-2-(bromomethyl)propionic acid derivatives?

A: While aryl iodides, triflates, or bromides could theoretically be used in the Heck reaction with exo-methylene-β-lactams (derived from 3-Bromo-2-(bromomethyl)propionic acid), they result in low yields due to extensive decomposition of the starting materials at the elevated temperatures required. [] Arene diazonium salts provide a significant advantage as they allow the reaction to proceed under milder conditions, resulting in significantly improved yields and selectivities of the desired arylidene-β-lactams. []

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